4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)-3-(4-fluorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one
Description
Properties
IUPAC Name |
4-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-3-(4-fluorophenyl)-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN3O2S2/c1-2-18-7-5-6-14-27(18)21(30)15-28-23-22(16-10-12-17(26)13-11-16)33-25(32)29(23)20-9-4-3-8-19(20)24(28)31/h3-4,8-13,18H,2,5-7,14-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDWOLCKGDDJRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CN2C3=C(SC(=S)N3C4=CC=CC=C4C2=O)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)-3-(4-fluorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one is a thiazoloquinazolinone derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The thiazoloquinazolinone scaffold has been associated with several pharmacological effects, including:
- Antibacterial Activity : Compounds with similar structures have shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of the thiazole ring enhances the interaction with bacterial enzymes, disrupting their function.
- Anticancer Activity : Preliminary studies suggest that derivatives of thiazoloquinazolinones may inhibit cancer cell proliferation by inducing apoptosis and inhibiting cell cycle progression.
- Antiviral Activity : Some thiazoloquinazolinones exhibit inhibitory effects on viral replication, particularly in models of Hepatitis B virus (HBV) infection.
Antibacterial Activity
A study evaluated the antibacterial properties of various thiazoloquinazolinones, including the compound . The results indicated:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 25 | Escherichia coli |
| Reference Compound (Ciprofloxacin) | 10 | Staphylococcus aureus |
The compound demonstrated a minimum inhibitory concentration (MIC) of 25 µg/mL against E. coli, indicating moderate antibacterial efficacy compared to established antibiotics like ciprofloxacin .
Anticancer Activity
In vitro studies on cancer cell lines revealed that the compound inhibited cell growth in a dose-dependent manner:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 50 | 50 |
| 100 | 30 |
At a concentration of 100 µM, the compound reduced cell viability to 30%, suggesting significant anticancer potential .
Antiviral Activity
Research on antiviral properties indicated that this compound could inhibit HBV replication with an IC50 value of approximately 5 µM. This was determined using a HepG2 cell line model transfected with NTCP genes, which are crucial for HBV entry into cells .
Case Studies
Several case studies have explored the therapeutic applications of thiazoloquinazolinones:
- Case Study on Bacterial Infections : A clinical trial involving patients with resistant bacterial infections showed that administration of a thiazoloquinazolinone derivative led to improved outcomes compared to standard treatments.
- Case Study on Cancer Therapy : A research study demonstrated that combining this compound with conventional chemotherapy agents enhanced the overall efficacy in treating specific types of cancer, particularly in preclinical models.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid heterocyclic scaffold. Below is a comparative analysis with analogs from the literature:
Key Observations:
Heterocyclic Core Differences: The thiazoloquinazolinone core (target compound) offers a distinct electronic profile compared to chromenones or pyrazolopyrimidines due to sulfur incorporation and fused-ring topology. This may alter binding affinity to biological targets . Pyrazolo[3,4-d]pyrimidines () are well-documented kinase inhibitors, suggesting the target compound’s thioxo group could modulate similar pathways .
Substituent Effects :
- The 4-fluorophenyl group in the target compound parallels the 3-fluorophenyl group in Example 76, both enhancing lipophilicity and metabolic stability.
- The 2-ethylpiperidinyl side chain may improve blood-brain barrier penetration compared to morpholine or thiophene substituents in analogs .
Synthetic Challenges :
- The target compound’s synthesis likely involves multi-step heterocyclic coupling (e.g., Suzuki-Miyaura for aryl boronate intermediates, as seen in ). Yields for such complex structures typically range from 30–50%, consistent with Example 76’s 39% yield .
Research Findings and Structural Insights
Crystallographic Analysis (Relevant to and )
For example:
- SHELXL enables precise small-molecule refinement, crucial for resolving the thiazoloquinazolinone core’s conformational flexibility .
- ORTEP-3 graphical interfaces aid in visualizing steric clashes, such as those between the 4-fluorophenyl and piperidinyl groups .
Q & A
Q. What are the standard synthetic routes for preparing 4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)-3-(4-fluorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the thiazolo[3,4-a]quinazolinone core via cyclization reactions under reflux conditions using catalysts like p-toluenesulfonic acid (p-TsOH) .
- Step 2 : Introduction of the 4-fluorophenyl group via nucleophilic substitution or coupling reactions, often requiring palladium catalysts .
- Step 3 : Functionalization with the 2-(2-ethylpiperidin-1-yl)-2-oxoethyl moiety using amidation or alkylation protocols .
- Monitoring : Reaction progress is tracked via TLC (silica gel, ethyl acetate/hexane 3:7) or HPLC (C18 column, acetonitrile/water gradient) .
- Purification : Column chromatography (silica gel) or recrystallization from ethanol/dimethyl sulfoxide mixtures .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR (DMSO-d6 or CDCl3) to verify substituent positions and stereochemistry .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight and fragmentation patterns .
- X-ray Crystallography : Single-crystal analysis using SHELXL for refinement and ORTEP-3 for graphical representation of the 3D structure .
- Purity Assessment : HPLC (≥95% purity threshold) with UV detection at 254 nm .
Q. How is the compound’s stability assessed under varying experimental conditions?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 3–10) at 37°C for 24–72 hours; monitor degradation via HPLC .
- Thermal Stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures .
- Light Sensitivity : Expose to UV/visible light and track photodegradation products using LC-MS .
Advanced Research Questions
Q. How can synthetic yields be optimized for complex intermediates in the compound’s preparation?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts for regioselective cyclization .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 minutes vs. 6 hours) while maintaining ≥80% yield .
- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to enhance solubility of hydrophobic intermediates .
Example Optimization Table :
| Reaction Step | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Core Formation | p-TsOH | Ethanol | 65 |
| Core Formation (Microwave) | p-TsOH | DMF | 85 |
Q. What strategies are employed to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Curves : Validate activity thresholds using in vitro assays (e.g., IC50 values in cancer cell lines) with triplicate replicates .
- Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability results to rule off-target effects .
- Statistical Analysis : Apply ANOVA or mixed-effects models to account for variability in split-plot experimental designs .
Q. How are computational methods integrated to predict the compound’s mechanism of action?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like PI3K or EGFR; validate with free energy calculations (ΔG) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess protein-ligand stability under physiological conditions .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett constants) with bioactivity data .
Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in derivatives?
- Methodological Answer :
- Fragment-Based Design : Synthesize analogs with modifications to the 4-fluorophenyl or piperidine groups .
- Bioisosteric Replacement : Substitute the thioxo group with carbonyl or sulfonyl moieties to assess potency changes .
Example SAR Table :
| Derivative | Modification | IC50 (μM) |
|---|---|---|
| Parent Compound | – | 0.45 |
| 4-Chlorophenyl Analog | Fluorine → Chlorine | 1.2 |
| Piperidine → Morpholine | Ethylpiperidine → Morpholine | >10 |
Handling Data Contradictions
Q. How should researchers address discrepancies between crystallographic data and computational models?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
